methyl 2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate
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Overview
Description
Methyl 2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 2-ethyl-N-methylsulfonylaniline with an appropriate acylating agent, followed by esterification with methyl 2-aminobenzoate. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The aromatic rings can participate in π-π interactions with receptor sites, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[2-(2-methylsulfonylanilino)acetyl]amino]benzoate
- Methyl 2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-14-9-5-8-12-17(14)21(27(3,24)25)13-18(22)20-16-11-7-6-10-15(16)19(23)26-2/h5-12H,4,13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQSWFQVHIWSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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